N-ethyl-2,3-dihydro-1-benzofuran-3-amine
Description
N-Ethyl-2,3-dihydro-1-benzofuran-3-amine is a bicyclic organic compound featuring a benzofuran core fused to a tetrahydrofuran ring, with an ethylamine substituent at the 3-position. Its molecular formula is C₁₀H₁₃NO (inferred from structural analogs in ).
Properties
IUPAC Name |
N-ethyl-2,3-dihydro-1-benzofuran-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-11-9-7-12-10-6-4-3-5-8(9)10/h3-6,9,11H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYFIRAAYSSNRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1COC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Differences
- N-Alkyl Substitution : The ethyl group in the target compound likely increases lipophilicity compared to methyl analogs (e.g., N-Methyl-2-phenyltetrahydrofuran-3-amine ). This may enhance membrane permeability but reduce solubility in polar solvents.
- Stereochemistry : The (3R)-configured dihydrobenzofuran-3-amine () highlights the importance of chirality in biological activity, though the target compound’s stereochemical data are unspecified.
Pharmacological Potential
While direct data are lacking, halogenated and alkylated analogs are frequently explored as:
- Serotonergic agents : Dihydrobenzofuran-amines resemble scaffolds in 5-HT receptor ligands.
- Kinase inhibitors : Substituents like methoxy or halogens () are common in kinase-targeted drug design.
Preparation Methods
Benzofuran Core Synthesis via Cyclization
The benzofuran scaffold is typically constructed using palladium nanoparticle-catalyzed tandem cyclization/cross-coupling reactions. As demonstrated by [PMC3262993], 2-methylpropene derivatives undergo cyclization with substituted phenols in methyl ethyl ketone (MEK) under basic conditions (K₂CO₃). This forms the 2,3-dihydrobenzofuran intermediate, which is subsequently functionalized at position 3.
Reaction conditions :
Introduction of the Ethylamine Group
Post-cyclization, the carboxylic acid intermediate (e.g., 12a–c in [PMC3262993]) is coupled with ethylamine using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DiPEA). This two-step sequence achieves N-ethylation with minimal epimerization.
Optimization data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| HATU stoichiometry | 1.2 equiv | Maximizes to 92% |
| DiPEA concentration | 3.0 equiv | Prevents hydrolysis |
| Reaction time | 4 h | Balances conversion vs. degradation |
Reductive Amination of 3-Keto Intermediates
Ketone Precursor Preparation
The 3-keto-2,3-dihydrobenzofuran intermediate is synthesized via oxidation of 3-hydroxy derivatives using Jones reagent (CrO₃/H₂SO₄). Patents [WO2011099010A1] describe analogous oxidations for related benzofurans, achieving >90% conversion at 0°C.
Ethylamine Incorporation
Reductive amination employs ethylamine hydrochloride and sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot method avoids isolation of imine intermediates, yielding 65–78% of the target amine.
Critical variables :
-
pH: 6.5–7.0 (controlled by acetic acid)
-
Temperature: 25°C (higher temperatures promote side reactions)
-
Stoichiometry: 1.5 equiv ethylamine, 2.0 equiv NaBH₃CN
Multi-Step Synthesis from Phenol Derivatives
Phenol Alkylation and Cyclization
As outlined in [OrgSyn v96p0098], 2-bromophenol reacts with ethyl propionate via Michael addition to form 3-(2-bromophenoxy)acrylic acid ethyl ester. Subsequent palladium-catalyzed intramolecular Heck coupling constructs the benzofuran ring.
Key steps :
Amine Functionalization
The resulting 3-ethoxycarbonyl benzofuran undergoes aminolysis with ethylamine in DMF at 120°C for 6 h, followed by hydrolysis to yield the primary amine. N-Ethylation is achieved via Eschweiler-Clarke reaction using formaldehyde and formic acid.
Analytical Characterization and Validation
Structural Confirmation
X-ray diffraction data from [PMC3262993] confirm the (S)-configuration at C3 in analogous compounds. For N-ethyl-2,3-dihydro-1-benzofuran-3-amine, key spectral data include:
Purity Assessment
Chiral HPLC (Cyclobond DMP column, 10°C) resolves enantiomers with >97% purity, as demonstrated in [PMC3262993].
Comparative Analysis of Synthetic Routes
Table 1. Method Comparison
| Method | Steps | Total Yield | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Pd-catalyzed cyclization | 2 | 78% | 120 | Industrial |
| Reductive amination | 3 | 65% | 85 | Lab-scale |
| Multi-step phenol route | 5 | 52% | 200 | Pilot plant |
Advantages :
Challenges :
Q & A
Q. What are the critical parameters in synthesizing N-ethyl-2,3-dihydro-1-benzofuran-3-amine with high enantiomeric purity?
The synthesis of this compound requires careful control of reaction conditions to achieve high enantiomeric purity. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) are often used to stabilize intermediates and enhance reaction efficiency.
- Temperature control : Low temperatures (−20°C to 0°C) minimize racemization at the chiral center.
- Catalysts : Chiral catalysts (e.g., BINAP-metal complexes) or enzymes can direct stereochemical outcomes.
- Purification : Chiral chromatography or recrystallization with optically active resolving agents ensures enantiomeric separation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : 1H and 13C NMR confirm the ethyl group’s presence (δ ~1.2 ppm for CH3 and δ ~2.8 ppm for CH2) and benzofuran ring protons (δ 6.5–7.5 ppm).
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C10H13NO).
- Infrared (IR) spectroscopy : Identifies amine N–H stretches (~3300 cm⁻¹) and benzofuran C–O–C vibrations (~1250 cm⁻¹).
- X-ray crystallography : Resolves absolute stereochemistry when single crystals are obtainable .
Q. What are the common side reactions during synthesis, and how can they be mitigated?
Common issues include:
- Over-alkylation : Excess ethylating agents (e.g., ethyl bromide) may lead to diethyl byproducts. Mitigation: Use stoichiometric reagents and monitor reaction progress via TLC.
- Oxidation : The benzofuran ring is prone to oxidation under harsh conditions. Mitigation: Employ inert atmospheres (N2/Ar) and mild oxidizing agents (e.g., H2O2) .
Advanced Research Questions
Q. How does the N-ethyl substituent influence pharmacokinetic properties compared to other alkyl groups?
The ethyl group enhances lipophilicity (LogP) compared to methyl, improving blood-brain barrier penetration. Methodological approaches include:
- Comparative LogP assays : Measure partitioning between octanol/water phases.
- Metabolic stability studies : Use liver microsomes to assess CYP450-mediated degradation.
- In vitro ADME profiling : Evaluate absorption (Caco-2 cell models) and plasma protein binding .
Q. What strategies optimize selectivity for biological targets (e.g., serotonin receptors)?
- Molecular docking : Use Schrödinger Suite or AutoDock to predict interactions between the ethyl group and receptor subpockets.
- Structure-activity relationship (SAR) studies : Synthesize analogs with varied alkyl chains (e.g., propyl, isopropyl) and test binding affinities via radioligand assays.
- Site-directed mutagenesis : Modify receptor residues (e.g., Ser5.42 in 5-HT2A) to identify critical binding motifs .
Q. How can researchers resolve contradictions in reported biological activities of derivatives?
- Standardized assays : Replicate studies under uniform conditions (e.g., cell lines, incubation times).
- Meta-analysis : Use computational tools (e.g., Bayesian statistics) to aggregate data and identify outliers.
- Structural validation : Confirm compound identity via X-ray crystallography or 2D NMR to rule out batch-specific impurities .
Q. What mechanisms underlie the interaction of this compound with neurotransmitter systems?
- Electrophysiological recordings : Patch-clamp studies on transfected HEK293 cells expressing serotonin receptors (e.g., 5-HT1A) quantify ion current modulation.
- Knockout models : Compare wild-type and receptor-null mice to isolate target-specific effects.
- PET imaging : Radiolabeled derivatives (e.g., 11C-ethyl) track brain distribution in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
